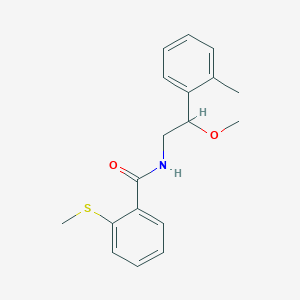
3-((4-メチルピペラジン-1-イル)スルホニル)安息香酸
概要
説明
3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid is an organic compound with the molecular formula C12H16N2O4S It is characterized by the presence of a benzoic acid moiety substituted with a sulfonyl group attached to a 4-methylpiperazine ring
科学的研究の応用
3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a sulfonyl chloride derivative of benzoic acid. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: Benzoic acid is reacted with thionyl chloride (SOCl2) to form benzoic acid sulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine (Et3N) to yield 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
作用機序
The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The sulfonyl group can interact with active sites of enzymes, leading to inhibition of their activity. The piperazine ring can enhance binding affinity to biological targets, making it a valuable scaffold in drug design.
類似化合物との比較
Similar Compounds
4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid: Similar structure but with different substitution patterns.
2-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid: Positional isomer with the sulfonyl group at a different position on the benzoic acid ring.
Uniqueness
3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpiperazine ring enhances its potential as a pharmacophore in drug design, making it distinct from other similar compounds.
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVSNPXBBRHNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380339-63-9 | |
| Record name | 3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide](/img/structure/B2584586.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)

![1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2584591.png)
![4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2584593.png)




![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2584604.png)
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)
![4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B2584606.png)
![7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2584607.png)
